molecular formula C6H2Cl2FI B13498891 1,4-Dichloro-2-fluoro-5-iodobenzene

1,4-Dichloro-2-fluoro-5-iodobenzene

Cat. No.: B13498891
M. Wt: 290.89 g/mol
InChI Key: VHQHSWOWIPLDQR-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-fluoro-5-iodobenzene is an aromatic compound with the molecular formula C6H2Cl2FI. It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to the benzene ring. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dichloro-2-fluoro-5-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the halogenation of a suitable precursor, such as 1,4-dichloro-2-fluorobenzene, using iodine and a suitable oxidizing agent. The reaction typically occurs under controlled conditions to ensure selective iodination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the precursor compound is treated with iodine and an oxidizing agent in a continuous flow reactor. This method ensures high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-fluoro-5-iodobenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution (SNAr) reactions, where the iodine atom is replaced by a nucleophile such as an amine or an alkoxide.

    Oxidation Reactions: The compound can be oxidized to form various products, depending on the oxidizing agent and reaction conditions.

    Reduction Reactions: Reduction of the compound can lead to the formation of different halogenated benzene derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative, while oxidation may produce a quinone or other oxidized species.

Scientific Research Applications

1,4-Dichloro-2-fluoro-5-iodobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving halogenated aromatic compounds.

    Medicine: Research into potential therapeutic applications includes the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-dichloro-2-fluoro-5-iodobenzene involves its interaction with various molecular targets, depending on the specific application. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through halogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dichloro-2-iodobenzene: Similar in structure but lacks the fluorine atom.

    4-Chloro-2-fluoroiodobenzene: Similar but with different positions of chlorine and fluorine atoms.

    1,2-Dichloro-4-iodobenzene: Another halogenated benzene derivative with different substitution patterns.

Uniqueness

1,4-Dichloro-2-fluoro-5-iodobenzene is unique due to the specific arrangement of chlorine, fluorine, and iodine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,4-dichloro-2-fluoro-5-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FI/c7-3-2-6(10)4(8)1-5(3)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQHSWOWIPLDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)I)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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